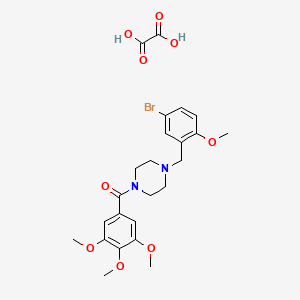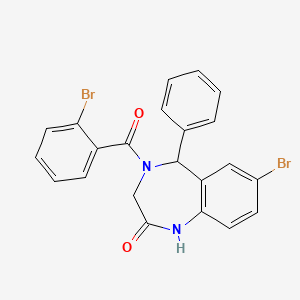
N-(4-butylphenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)naphthalene-2-carboxamide: is an organic compound belonging to the class of naphthalene-2-carboxamides These compounds are characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further substituted with a 4-butylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)naphthalene-2-carboxamide typically involves the amidation of naphthalene-2-carboxylic acid with 4-butylaniline. The reaction can be catalyzed using various coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar amidation reactions. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-butylphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Naphthoquinone derivatives
Reduction: Amine derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-butylphenyl)naphthalene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific electronic and optical properties .
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of naphthalene-2-carboxamides exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Industry: The compound is also used in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique structural properties make it suitable for applications in electronic devices and sensors .
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)naphthalene-2-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound is believed to inhibit the function of essential enzymes in bacterial cells, leading to cell death. The exact molecular pathways and targets may vary depending on the specific derivative and the type of microorganism .
Vergleich Mit ähnlichen Verbindungen
- N-(4-chlorophenyl)naphthalene-2-carboxamide
- N-(4-methylphenyl)naphthalene-2-carboxamide
- N-(4-ethylphenyl)naphthalene-2-carboxamide
Comparison: N-(4-butylphenyl)naphthalene-2-carboxamide is unique due to the presence of the butyl group, which imparts distinct physicochemical properties such as increased lipophilicity and altered electronic characteristics. These properties can influence the compound’s reactivity, solubility, and biological activity compared to its analogs with different substituents .
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-2-3-6-16-9-13-20(14-10-16)22-21(23)19-12-11-17-7-4-5-8-18(17)15-19/h4-5,7-15H,2-3,6H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVWPFMDDOQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5147733.png)
![5-[3-methoxy-2-(propan-2-yloxy)phenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5147735.png)
![4-[3-(4-benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine](/img/structure/B5147758.png)

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5147775.png)
![diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate](/img/structure/B5147798.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5147799.png)


![(5E)-1-benzyl-5-[(2-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5147817.png)


![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5147832.png)
![2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B5147834.png)
